molecular formula C7H6N4O2 B8677420 1H,2'H-3,3'-Bipyrazole-5-carboxylic acid

1H,2'H-3,3'-Bipyrazole-5-carboxylic acid

Cat. No. B8677420
M. Wt: 178.15 g/mol
InChI Key: MBZZAESSKSTTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,2'H-3,3'-Bipyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H,2'H-3,3'-Bipyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,2'H-3,3'-Bipyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H,2'H-3,3'-Bipyrazole-5-carboxylic acid

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c12-7(13)6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H,10,11)(H,12,13)

InChI Key

MBZZAESSKSTTJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=NNC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1H,2′H-3,3′-bipyrazole-5-carboxylate (1.959 mmol, 0.404 g) was dissolved in ethanol (5 ml) and cooled in an ice bath. NaOH 1 M solution (1.959 mmol, 4 ml) was slowly added. The solution was heated to 60° C. for 1 h. Ethanol was removed under vacuum and the residue was diluted with tert-butyl methyl ether. The solution was again cooled with an ice bath and acidified with 2 N HCl solution. The solution was allowed to warm to ambient temperature and stirred overnight. Water and DCM was added and the phases were separated. Both phases were evaporated and combined. 0.551 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 6.70 (d, 1H), 7.04 (s, 1H), 7.77 (d, 1H).
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step Two

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